
CID 78061707
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78061707” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78061707” involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route typically includes:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Solvents: Specific catalysts and solvents are used to facilitate the reactions and improve yield and purity.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This includes:
Batch and Continuous Processes: Depending on the demand, both batch and continuous processes may be employed.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78061707” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly employed in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
Compound “CID 78061707” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of compound “CID 78061707” involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a similar reactivity profile but different physical properties.
Compound C: Exhibits similar biological activities but with varying potency.
Uniqueness: Compound “CID 78061707” is unique due to its specific combination of chemical structure and reactivity, which distinguishes it from other similar compounds. This uniqueness makes it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C10H22O3Si |
|---|---|
Molecular Weight |
218.36 g/mol |
InChI |
InChI=1S/C10H22O3Si/c1-8(2)12-10(13-9(3)4)6-7-14-11-5/h8-10H,6-7H2,1-5H3 |
InChI Key |
ZYXBMTVOBMANOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CC[Si]OC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


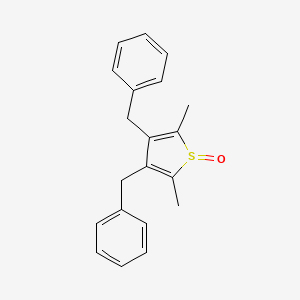

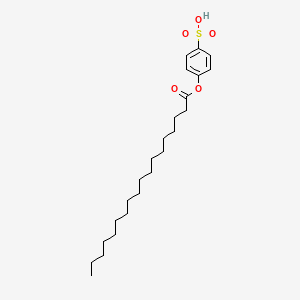
![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
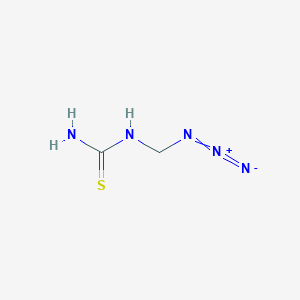
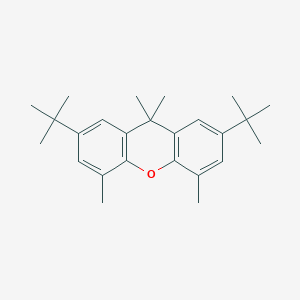
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)
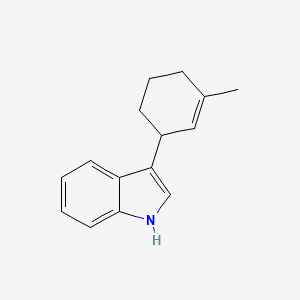


![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
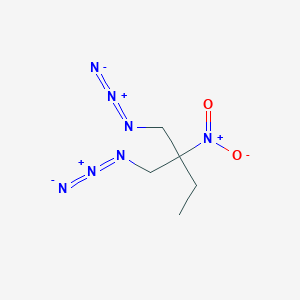
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
